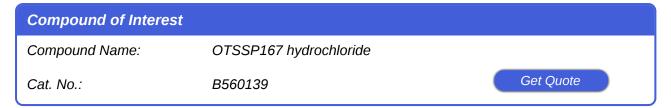


# Application Notes and Protocols for OTSSP167 Hydrochloride Stock Solution Preparation

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

OTSSP167 hydrochloride is a potent, orally bioavailable, and ATP-competitive inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK) with an IC50 of 0.41 nM.[1][2][3][4][5] MELK is a key regulator of cancer cell proliferation, stem cell maintenance, and mitotic progression, making OTSSP167 a compound of significant interest in oncology research.[6][7] It has demonstrated anti-tumor activity in various cancer cell lines and xenograft models, including breast, lung, prostate, and pancreatic cancers.[3][7][8] These notes provide detailed protocols for the preparation, storage, and handling of OTSSP167 hydrochloride stock solutions for in vitro and in vivo experiments.

### **Chemical Properties**



Property	Value
Chemical Name	1-(6-(3,5-dichloro-4-hydroxyphenyl)-4-(((1r,4r)-4- ((dimethylamino)methyl)cyclohexyl)amino)-1,5- naphthyridin-3-yl)ethan-1-one, monohydrochloride[8]
Molecular Formula	C25H29Cl3N4O2[9]
Molecular Weight	523.88 g/mol [1][10][11]
CAS Number	1431698-10-0[1][8][10]
Appearance	Crystalline solid[8]

### **Solubility Data**

The solubility of **OTSSP167 hydrochloride** can vary slightly between batches. It is recommended to use freshly opened solvents, particularly for DMSO, as it is hygroscopic and absorbed moisture can reduce the solubility of the compound.[2][3] Sonication may be required to fully dissolve the compound.[2][12]

Solvent	Solubility
DMSO	≥ 30 mg/mL[8]
DMF	10 mg/mL[8]
Ethanol	1 mg/mL[8]
Water	7.14 mg/mL (requires sonication)[2]
DMSO:PBS (pH 7.2) (1:9)	0.1 mg/mL[8]

## **Experimental Protocols**Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of **OTSSP167 hydrochloride** in DMSO, a common solvent for in vitro studies.



#### Materials:

- OTSSP167 hydrochloride powder
- Anhydrous/molecular sieve-dried DMSO
- Sterile, conical-bottom polypropylene or glass vials
- Calibrated micropipettes and sterile tips
- Vortex mixer
- Optional: Sonicator

#### Procedure:

- Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination.
- Calculate Required Mass: To prepare a 10 mM stock solution, use the following formula:
   Mass (mg) = Desired Concentration (mM) x Volume (L) x Molecular Weight (g/mol) For 1 mL of a 10 mM solution: Mass (mg) = 10 mmol/L x 0.001 L x 523.88 g/mol = 5.24 mg
- Weighing: Carefully weigh out the calculated amount of **OTSSP167 hydrochloride** powder and transfer it to a sterile vial.
- Solvent Addition: Add the desired volume of anhydrous DMSO to the vial. For 5.24 mg of powder, add 1 mL of DMSO.
- Dissolution: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. If necessary, sonicate the vial in a water bath for short intervals to aid dissolution.
   [2] Visually inspect the solution to ensure there are no visible particles.
- Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile
  microcentrifuge tubes to avoid repeated freeze-thaw cycles.[13] Store the aliquots at -20°C
  or -80°C.[2][13]

#### **Stability and Storage**

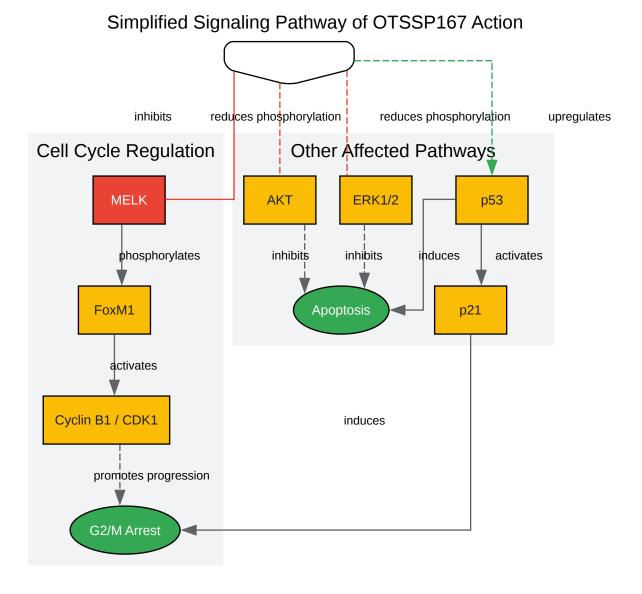


- Powder: The solid form of OTSSP167 hydrochloride is stable for at least 4 years when stored at -20°C.[8]
- Stock Solutions: Solutions in DMSO can be stored at -20°C for up to 1 year, or at -80°C for up to 2 years.[2] It is recommended to prepare fresh solutions for optimal activity, as some sources suggest that solutions are unstable.[1] Avoid multiple freeze-thaw cycles.[13]

### **Signaling Pathway**

OTSSP167 is a potent inhibitor of MELK, a kinase involved in cell cycle progression and the maintenance of cancer stem cells. Inhibition of MELK by OTSSP167 can lead to cell cycle arrest and apoptosis. The diagram below illustrates a simplified signaling pathway affected by OTSSP167.





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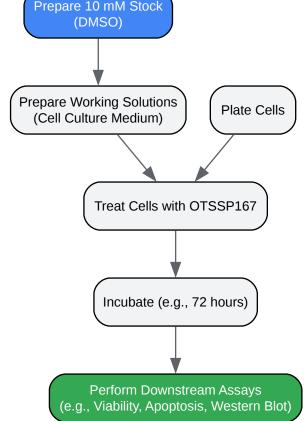
Caption: OTSSP167 inhibits MELK, leading to G2/M arrest and apoptosis.

## **Experimental Workflow**

The following diagram outlines a general workflow for utilizing **OTSSP167 hydrochloride** in cell-based assays.



# General Workflow for In Vitro Experiments Prepare 10 mM Stock (DMSO)



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Caption: Workflow for cell-based assays using OTSSP167.

## **Cautions and Key Considerations**

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, a lab coat, and safety glasses, when handling this compound.
- Hygroscopic Nature of DMSO: Use fresh, anhydrous DMSO to ensure maximum solubility.
- Solution Stability: While stock solutions can be stored, it is best practice to prepare fresh
  dilutions in culture medium for each experiment. Some sources indicate that aqueous
  solutions are unstable.[1]
- Off-Target Effects: Be aware that at higher concentrations, OTSSP167 may exhibit off-target effects on other kinases such as Aurora B, BUB1, Haspin, and MAP2K7.[14][15][16]



 For Research Use Only: This product is intended for research purposes only and is not for human or veterinary use.[8][9]

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